(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate
Overview
Description
“(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate” is a chemical compound with the molecular formula C14H17NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate” can be represented by the SMILES stringO=C=N[C@@H]1CCCC[C@H]1OCc2ccccc2
. This indicates that the molecule contains a cyclopentyl ring with an isocyanate group and a benzyloxy group attached . Physical And Chemical Properties Analysis
“(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate” is a solid at room temperature . Its molecular weight is 231.30 .Safety And Hazards
“(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate” is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H318 (causes serious eye damage), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long lasting effects) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
[(1R,2R)-2-isocyanatocyclopentyl]oxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLNTYESQZKFV-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474515 | |
Record name | (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | |
CAS RN |
737001-14-8 | |
Record name | (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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